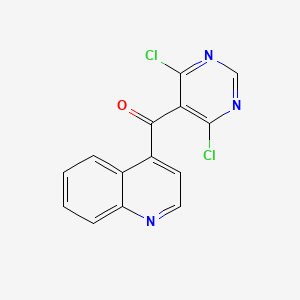

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is a heterocyclic compound that combines the structural features of pyrimidine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone typically involves the reaction of 4,6-dichloropyrimidine with quinoline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline moiety.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the quinoline moiety to produce different functionalized compounds.

Scientific Research Applications

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone has several scientific research applications:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological processes involving pyrimidine and quinoline derivatives.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and quinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the quinoline moiety.

Quinoline-4-carboxylic acid: Contains the quinoline structure but differs in the functional groups attached.

Uniqueness

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is unique due to the combination of pyrimidine and quinoline structures in a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and a quinoline moiety linked via a methanone group. This structural configuration is crucial for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases involved in cell cycle regulation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is often implicated in cancer. The compound has shown selective inhibition against CDK1, CDK2, and CDK4, demonstrating potential as an anticancer agent by interfering with cell proliferation pathways .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer cell lines, showing promising IC50 values that suggest effective growth inhibition .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 6.59 - 12.51 | Superior anticancer properties compared to analogs |

| 4T1 (Breast Cancer) | 13.23 - 213.7 | Variable efficacy; further studies needed |

| MRC-5 (Non-cancer) | >200 | Selectivity observed against cancer cells |

Inhibition of Kinases

The compound's ability to inhibit CDKs suggests its potential utility in treating cancers characterized by CDK dysregulation. In vitro studies have demonstrated that it can effectively reduce the activity of these kinases at low concentrations, indicating a high degree of potency .

Case Studies

- Study on CDK Inhibition : A study published in Nature demonstrated that analogs of this compound showed potent inhibition against CDK2 with IC50 values below 10 nM. These findings support the hypothesis that targeting CDKs can be an effective strategy for cancer therapy .

- In Vivo Efficacy : In xenograft models using mice, compounds structurally related to this compound exhibited significant tumor regression when administered at doses that maintained plasma concentrations above the therapeutic threshold for extended periods .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life and bioavailability conducive to therapeutic use. However, further research is necessary to optimize these parameters for clinical applications.

Properties

IUPAC Name |

(4,6-dichloropyrimidin-5-yl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O/c15-13-11(14(16)19-7-18-13)12(20)9-5-6-17-10-4-2-1-3-8(9)10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUSRXWTYRMVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(N=CN=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733706 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260784-20-0 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.